Nemoralisin
Overview
Description
Nemoralisin is a natural acyclic diterpenoid compound primarily found in certain plants, such as berries and some Chinese herbs. It exhibits various biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties . The molecular formula of this compound is C20H28O4, and it has a molecular weight of 332.43 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nemoralisin can be synthesized through a series of chromatographic methods. The air-dried powder of leaves and twigs of Swietenia mahagoni is extracted with 70% aqueous acetone at room temperature three times to give the residue. This residue is then partitioned between ethyl acetate and water to obtain the ethyl acetate-soluble fraction. Through a series of chromatographic methods, this compound is isolated .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production methods of this compound. Most of the available data pertains to laboratory-scale extraction and isolation processes.
Chemical Reactions Analysis
Types of Reactions: Nemoralisin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Nemoralisin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a reference compound in phytochemical studies and for the synthesis of other diterpenoid derivatives.
Mechanism of Action
Nemoralisin is compared with other similar diterpenoid compounds, such as Aphanamixins and Limonoids.
Aphanamixins: These are acyclic diterpenoids isolated from the stem bark of Aphanamixis polystachya.
Uniqueness of this compound: this compound is unique due to its specific molecular structure and the range of biological activities it exhibits. Its acyclic diterpenoid structure is relatively rare in nature, making it a valuable compound for scientific research .
Comparison with Similar Compounds
- Aphanamixins A-F
- Limonoids such as 2-methoxy khayseneganin E
- Nemoralisin C
Properties
IUPAC Name |
2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-13(9-16-10-14(2)11-19(22)23-16)7-6-8-15(3)17-12-18(21)20(4,5)24-17/h9,11-12,15-16H,6-8,10H2,1-5H3/b13-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYLUTSPDMUJIF-UKTHLTGXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(C1)C=C(C)CCCC(C)C2=CC(=O)C(O2)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC(C1)/C=C(\C)/CCCC(C)C2=CC(=O)C(O2)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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